molecular formula C36H34BCuP2- B102699 Bis(triphenylphosphine)copper tetrahydroborate CAS No. 16903-61-0

Bis(triphenylphosphine)copper tetrahydroborate

Cat. No. B102699
CAS RN: 16903-61-0
M. Wt: 598.9 g/mol
InChI Key: RUPWVDHHQBRQRT-UHFFFAOYSA-N
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Description

Bis(triphenylphosphine)copper(I) tetrahydroborate is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. This compound typically features a copper(I) center coordinated to a tetrahydroborate anion (BH4-) and two triphenylphosphine (PPh3) ligands. The coordination environment around the copper center is often tetrahedral, with the BH4- acting as a bidentate ligand through its hydrogen atoms .

Synthesis Analysis

The synthesis of bis(triphenylphosphine)copper(I) tetrahydroborate and related complexes involves the reaction of a copper(I) salt with triphenylphosphine and a borohydride source. For instance, the synthesis of bis(triphenylphosphine)copper(I) cyanoborohydride is achieved by treating copper(II) sulfate or copper(I) chloride with an excess of triphenylphosphine and sodium cyanoborohydride in ethanol . Similar synthetic strategies are employed for other copper(I) complexes with different ligands and counterions .

Molecular Structure Analysis

X-ray crystallography has been extensively used to determine the molecular structures of bis(triphenylphosphine)copper(I) tetrahydroborate complexes. These studies reveal that the copper(I) ion is typically in a distorted tetrahedral coordination environment. The P-Cu-P bond angles can vary depending on the ligands involved, with some complexes showing significant distortion from the ideal tetrahedral angle . The tetrahydroborate ligand is bound to copper through two hydrogen atoms in a bidentate fashion, and in some cases, intramolecular and intermolecular π-stacking interactions are observed between aryl groups of the coordinated phosphine ligands .

Chemical Reactions Analysis

Bis(triphenylphosphine)copper(I) tetrahydroborate is known for its reducing properties. It can selectively reduce carbonyl compounds to alcohols in the presence of acid catalysts, with excellent yields and high stereoselectivity. Notably, α,β-unsaturated aldehydes are reduced regioselectively, and in mixtures of aldehydes and ketones, aldehydes may be reduced preferentially . This selectivity makes it a valuable reagent in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(triphenylphosphine)copper(I) tetrahydroborate complexes are influenced by their molecular structure. These compounds are generally non-hydroscopic solids with varying melting points depending on the specific complex . They are soluble in organic solvents such as acetone, chloroform, and tetrahydrofuran (THF), but insoluble in water, ethanol, and ether . The complexes have been characterized using various spectroscopic techniques, including IR, UV, NMR, and mass spectrometry, which provide insights into their electronic structure and stability .

Scientific Research Applications

  • Carbonyl Compound Reduction : Bis(triphenylphosphine)copper(I) tetrahydroborate is used for the selective reduction of carbonyl compounds to alcohols in acidic conditions. This reduction process is highly stereoselective and regioselective, particularly effective in reducing α,β-unsaturated aldehydes. It can preferentially reduce aldehydes in the presence of ketones, showcasing its chemoselectivity (Fleet & Harding, 1981).

  • Direct Reductive Amination : This compound is utilized in direct reductive amination of carbonyl compounds. Acting as a novel reducing agent in the presence of sulfamic acid, it chemoselectively reduces the imine moiety without affecting other reducible functionalities like chloro, nitro, cyano, and methoxy groups (Bhanushali et al., 2007).

  • Synthesis of Metallaboranes : The compound is used in preparing metallaboranes by treating salts of certain anions with bis(triphenylphosphine)copper(I) tetrahydroborate. These metallaboranes exhibit interesting fluxional behaviors in solution and display unique interactions between metal and borane (Meina & Morris, 1985).

  • Phosphine Displacement Reactions : It participates in displacement reactions with alkyl-substituted 1,10-phenanthrolines, leading to the formation of complexes that have been characterized spectroscopically. These reactions highlight its utility in forming diverse coordination compounds (Potter & James, 1993).

  • Crystal and Molecular Structure Analysis : Bis(triphenylphosphine)copper(I) tetrahydroborate is also significant in crystallography for analyzing the structure of copper(I) complexes. Its role in elucidating geometries and bond interactions in various copper(I) complexes is critical (Green et al., 1984).

  • π-Stacking Motifs in Crystal Structures : This compound's crystal and molecular structures reveal insights into π-stacking interactions in bis(phosphine) copper(I) tetrahydroborate complexes. The studies contribute to understanding the molecular arrangements and interactions in such complexes (Lueckheide et al., 2013).

  • Electrochemical Synthesis : It is used in the electrochemical synthesis of copper complexes, showcasing its versatility as a reagent in synthesizing novel copper(I)–copper(II) complexes (Bott et al., 1998).

Mechanism of Action

Target of Action

Bis(triphenylphosphine)copper tetrahydroborate, also known as BIS-(TRIPHENYLPHOSPHINO)-CUPROUS BOROHYDRIDE, is a complex organometallic compound. The primary targets of this compound are saturated ketones and aldehydes .

Mode of Action

The compound interacts with its targets through a process known as reduction. Specifically, saturated ketones and aldehydes are converted via their p-toluenesulphonyl hydrazones to the corresponding alkanes by treatment with this compound . This interaction results in the reduction of the carbonyl group to a methylene group.

Biochemical Pathways

The reduction of carbonyl compounds by this compound affects the biochemical pathways associated with these compounds. The downstream effects include the formation of alkanes from ketones and aldehydes .

Result of Action

The result of the action of this compound is the conversion of ketones and aldehydes to alkanes . This transformation is significant in organic synthesis, where the reduction of carbonyl compounds is a common requirement.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound is sensitive to moisture and can decompose under high temperatures . Therefore, it is typically stored under inert gas and below 30°C to maintain its stability .

Safety and Hazards

The compound causes skin irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling the compound .

properties

InChI

InChI=1S/2C18H15P.B.Cu/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h2*1-15H;;/q;;-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPWVDHHQBRQRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30BCuP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40955585
Record name Copper(1+) tetrahydroborate--triphenylphosphane (1/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40955585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

598.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34010-85-0, 16903-61-0
Record name Copper(1+) tetrahydroborate--triphenylphosphane (1/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40955585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Copper bis(trimethylphosphine)(tetrahydroborate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.213
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Bis(triphenylphosphine)copper tetrahydroborate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.069
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Bis(triphenylphosphine)copper tetrahydroborate in borophene synthesis?

A1: this compound serves as the boron source in the chemical vapor deposition (CVD) process to synthesize few-layer β12-borophane on copper foils. [] In this process, the compound decomposes at elevated temperatures in a hydrogen-rich atmosphere, releasing boron atoms that deposit onto the copper substrate and arrange into the desired borophene structure.

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